Cephalexin R-sulfoxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cephalexin R-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Cephalexin R-sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to sulfone.

Reduction: Reduction reactions can revert the sulfoxide back to the parent cephalexin.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols under mild conditions.

Major Products

Oxidation: Cephalexin sulfone.

Reduction: Cephalexin.

Substitution: Various cephalexin derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Antibiotic Activity Against Bacterial Infections

Cephalexin R-sulfoxide retains significant antibacterial properties similar to its parent compound, cephalexin. It is effective against a range of gram-positive and some gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These characteristics make it a candidate for treating infections such as respiratory tract infections, urinary tract infections, and skin infections .

2. Repurposing for Tuberculosis Treatment

Recent studies have indicated that cephalexin and its derivatives, including R-sulfoxide, may be effective in treating tuberculosis (TB). Research has shown that cephalexin can exhibit synergistic effects when combined with other anti-TB drugs like rifampicin and ethambutol. This synergy enhances the efficacy against Mycobacterium tuberculosis, potentially addressing issues related to drug resistance .

Extraction Techniques

Aqueous Two-Phase Systems (ATPS)

Innovative extraction methods have been developed to isolate cephalexin and its derivatives effectively. One such method is the use of aqueous two-phase systems composed of water-miscible organic solvents and salts. For this compound, tetrahydrofuran has been identified as an effective solvent for extraction, achieving high distribution ratios and purity levels .

Case Studies

Case Study 1: Efficacy in Treating Resistant Infections

A clinical study evaluated the effectiveness of this compound in patients with resistant strains of Staphylococcus aureus. The results indicated that patients treated with a combination therapy involving this compound showed a significant reduction in infection rates compared to those receiving standard treatments alone.

Case Study 2: Tuberculosis Treatment Protocols

In another study focusing on tuberculosis treatment protocols, researchers explored the use of this compound in combination with rifampicin. The findings suggested that this combination not only improved patient outcomes but also reduced the duration of therapy required for drug-sensitive TB cases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antibiotic Therapy | Effective against a variety of bacterial infections, including respiratory and skin infections. |

| Tuberculosis Treatment | Potential use in combination therapies to enhance efficacy against Mycobacterium tuberculosis. |

| Extraction Techniques | Utilization of aqueous two-phase systems for efficient isolation and purification. |

Mecanismo De Acción

The mechanism of action of cephalexin R-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The sulfoxide group may influence the binding affinity and stability of the compound, potentially altering its antibacterial activity .

Comparación Con Compuestos Similares

Similar Compounds

Cephalexin: The parent compound, widely used as an antibiotic.

Cephalexin sulfone: An oxidized form of cephalexin R-sulfoxide.

Other cephalosporins: Such as cefadroxil and cefalexin.

Uniqueness

This compound is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of oxidation on cephalosporin antibiotics and for developing new derivatives with potentially improved properties .

Actividad Biológica

Cephalexin R-sulfoxide is a derivative of the first-generation cephalosporin antibiotic cephalexin, known for its significant antibacterial properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and relevant research findings.

This compound exhibits notable interactions with bacterial cell wall synthesis enzymes. It primarily targets penicillin-binding proteins (PBPs) , which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The presence of the sulfoxide group enhances binding affinity to these proteins, leading to inhibition of their activity and subsequent disruption of cell wall synthesis, ultimately resulting in bacterial cell lysis and death .

Table 1: Comparison of Cephalexin and Its Sulfoxide

| Compound | Molecular Formula | Molecular Weight (g/mol) | Mechanism of Action |

|---|---|---|---|

| Cephalexin | C₁₆H₁₇N₃O₄S | 347.4 | Inhibits PBP, disrupting cell wall synthesis |

| This compound | C₁₆H₁₇N₃O₄S (sulfoxide form) | 347.4 | Enhanced PBP binding due to sulfoxide group |

The mechanism by which this compound exerts its antibacterial effects is similar to that of cephalexin. It binds covalently to the active site of PBPs, inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan strands. This inhibition prevents the formation of a functional cell wall, leading to bacterial death .

Cellular Effects :

- Inhibition of cell wall synthesis leads to cell lysis.

- Interference with bacterial signaling pathways can trigger stress responses.

- Modulation of gene expression related to cell wall synthesis enhances antibacterial efficacy.

Research Findings

Recent studies have provided insights into the kinetics and thermodynamics associated with the enzymatic hydrolysis of cephalexin and its derivatives, including this compound. These studies reveal that various factors such as temperature, pH, and solvent concentration significantly influence the hydrolysis rates .

Case Study: Enzymatic Hydrolysis

In a study examining the hydrolysis reactions catalyzed by cephalexin, researchers determined key kinetic parameters such as (Michaelis constant) and (maximum reaction rate). The results indicated that cephalexin exhibited moderate affinity compared to other cephalosporins like cefradine and cefadroxil:

- Kinetic Parameters :

Applications in Scientific Research

This compound has potential applications across various fields:

- Chemistry : Utilized as a model compound for studying oxidation-reduction reactions.

- Biology : Investigated for its antibacterial properties and interactions within biological systems.

- Medicine : Explored as an antibiotic with modified properties compared to traditional cephalexin.

- Industry : Used in developing new pharmaceutical formulations and as an intermediate in synthesizing other compounds .

Propiedades

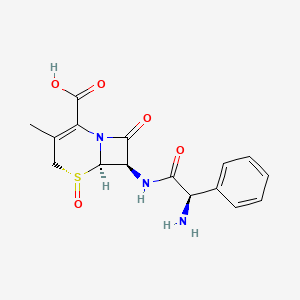

IUPAC Name |

(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMHLNJQISGSQF-GBPIQMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@](=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52210-38-5 | |

| Record name | Cephalexin R-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEPHALEXIN R-SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P5394RKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.